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Compound of Interest

Compound Name: 1,3,5-Cyclohexatriyne

Cat. No.: B14706539 Get Quote

Welcome to the technical support center for the computational modeling of 1,3,5-
cyclohexatriyne. This resource is designed for researchers, scientists, and drug development

professionals who are investigating this highly strained and theoretical molecule. Below you will

find troubleshooting guides and frequently asked questions (FAQs) to address common

challenges encountered during its computational analysis.

Frequently Asked Questions (FAQs)
Q1: What is 1,3,5-cyclohexatriyne and why is it so difficult to model?

A1: 1,3,5-Cyclohexatriyne, also known as benzotriyne, is a hypothetical allotrope of carbon

with the molecular formula C₆. It consists of a six-membered carbon ring with alternating single

and triple bonds. The primary challenge in its computational modeling arises from extreme

angle strain. The sp-hybridized carbon atoms involved in the triple bonds prefer a linear

geometry (180°), but the cyclic structure forces these angles to be highly compressed (around

120°). This immense strain leads to significant geometric and electronic complexities that are

challenging for standard computational methods to handle accurately.[1]

Q2: My geometry optimization of 1,3,5-cyclohexatriyne fails to converge. What are the

common causes and solutions?

A2: Convergence failure is a frequent issue due to the molecule's unusual potential energy

surface. Common causes include:
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Poor Initial Geometry: A starting geometry that is too far from a true minimum can lead the

optimizer astray.

Inadequate Level of Theory: Standard DFT functionals and small basis sets may not be

sufficient to describe the complex electronic structure.

Hessian Update Issues: The optimizer may struggle to build an accurate Hessian (a matrix of

second derivatives of energy) for such a strained system.

Troubleshooting Steps:

Start with a reasonable geometry: Begin with a planar, hexagonal structure with alternating

single and triple bond lengths.

Use a robust optimizer: Employ optimizers with better convergence algorithms, such as

opt=calcall in Gaussian, which calculates the Hessian at every step. This is computationally

expensive but more reliable for difficult cases.

Choose an appropriate level of theory: Start with a reliable DFT functional (e.g., B3LYP or

PBE0) and a sufficiently large basis set (e.g., 6-311+G(d,p)). If convergence still fails,

consider multireference methods.

Check for imaginary frequencies: Once a stationary point is found, always perform a

frequency calculation to ensure it is a true minimum (no imaginary frequencies).

Q3: Is 1,3,5-cyclohexatriyne the most stable C₆ ring isomer?

A3: Computational studies suggest that 1,3,5-cyclohexatriyne is not the global minimum on

the C₆ potential energy surface. A cumulene-like isomer, cyclohexahexaene (with six

consecutive double bonds), is predicted to be more stable.[2] Therefore, your optimization may

converge to this lower-energy isomer.

Q4: Does 1,3,5-cyclohexatriyne have significant multireference character?

A4: Due to the strained electronic system and potential for low-lying excited states, it is highly

probable that 1,3,5-cyclohexatriyne exhibits significant multireference character. This means
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that its electronic ground state cannot be accurately described by a single Slater determinant,

which is the underlying assumption for methods like Hartree-Fock and standard DFT.

Diagnostic Actions:

T1 Diagnostic: For coupled-cluster calculations (e.g., CCSD), a T1 diagnostic value greater

than 0.02 suggests that a multireference approach is necessary.

Natural Orbital Occupations: In a post-HF calculation (like CISD or CASSCF), if the

occupation numbers of the highest occupied molecular orbital (HOMO) are significantly less

than 2, and the lowest unoccupied molecular orbital (LUMO) occupations are significantly

greater than 0, this indicates multireference character.

Troubleshooting Guides
Guide 1: Geometry Optimization Failures
This guide provides a systematic approach to resolving convergence issues during the

geometry optimization of 1,3,5-cyclohexatriyne.

Problem: The optimization process terminates with an error, or the geometry oscillates and

does not reach a stationary point.

Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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